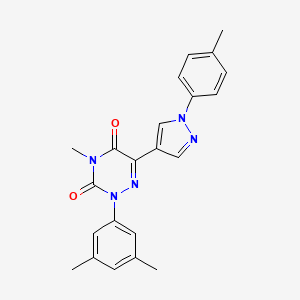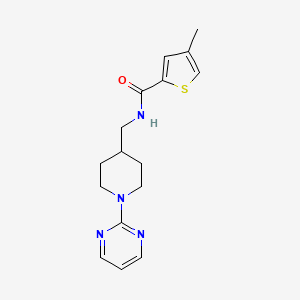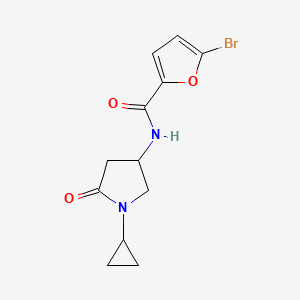
5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is a furan derivative that belongs to the class of cyclic amides. In recent years, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of this compound.
Applications De Recherche Scientifique
Antiprotozoal and Antimalarial Agents
Research into similar compounds, such as those related to furan carboxamide derivatives, has shown significant promise in the treatment of protozoal infections. Specifically, derivatives synthesized from furan-2-carboxamides have demonstrated strong DNA affinities, with certain compounds exhibiting potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of human African trypanosomiasis and malaria, respectively. These compounds have shown excellent in vivo activity in animal models, suggesting potential therapeutic applications in treating protozoal infections (Ismail et al., 2004).
Spectroscopic Characterization and Crystal Structure
The spectroscopic characterization and crystal structure analysis of similar furan carboxamide derivatives have provided insights into their molecular geometry, bonding interactions, and potential reactivity. Studies involving furan carboxamide derivatives have detailed their structural properties using techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction, elucidating their potential as scaffolds for further chemical modifications and drug development (Anuradha et al., 2014).
Synthesis of Bioactive Compounds
The synthetic versatility of furan-2-carboxamides has been explored for developing new bioactive molecules. For instance, the palladium-catalyzed cyclization of bromoacrylamides with isocyanides has led to the formation of substituted 2,5-diimino-furans, which serve as precursors to maleamides. Such synthetic strategies highlight the potential of furan carboxamide derivatives in the design and synthesis of compounds with possible pharmacological applications (Jiang et al., 2014).
Antibacterial Activities
Furan-2-carboxamide derivatives have also been investigated for their antibacterial properties. The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues, followed by evaluation against drug-resistant bacterial strains, revealed significant activity. These compounds, especially when modified to enhance their molecular interactions, show promise as new antibacterial agents with effectiveness against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Docking studies and molecular dynamics simulations have further validated the potential of these compounds in targeting bacterial infections (Siddiqa et al., 2022).
Propriétés
IUPAC Name |
5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c13-10-4-3-9(18-10)12(17)14-7-5-11(16)15(6-7)8-1-2-8/h3-4,7-8H,1-2,5-6H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJKRFKFBXIPDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


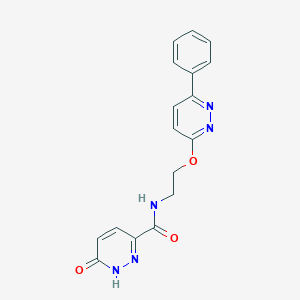
![(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate](/img/structure/B2357731.png)
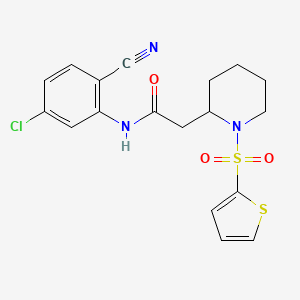
![4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol](/img/structure/B2357734.png)

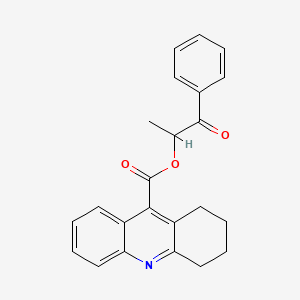
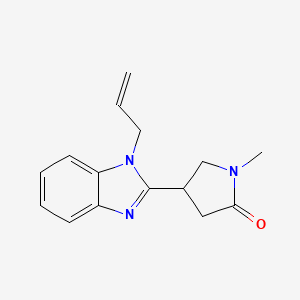

![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2357743.png)


